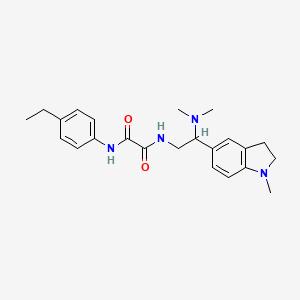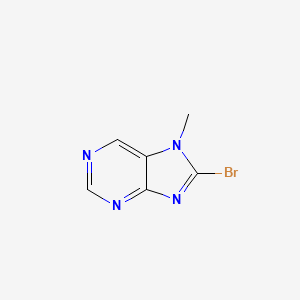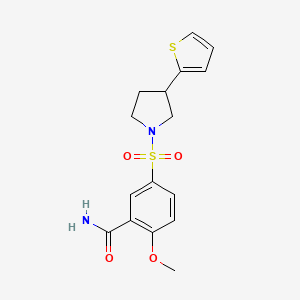
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyridine ring (a six-membered ring with one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These rings are likely connected by a piperidine ring (a six-membered ring with one nitrogen atom) and an oxygen atom .Applications De Recherche Scientifique
- Findings : The planar pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining protein kinase inhibitory potency .
- Applications : These compounds may find use in preventing and treating disorders related to elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
- Evaluation : These derivatives were evaluated for their antifungal activities, potentially contributing to the development of new fungicides .
- Structural Characterization : The compound (pyridin-4-yl)(pyrimidin-4-yl)methanone has been structurally characterized in the form of its piperazin-1-ium salt .
Protein Kinase Inhibition
Antidiabetic Potential
Antifungal Activity
Tyrosine Kinase Inhibition
Histone Demethylase Inhibition
Mécanisme D'action
Target of Action
The primary target of Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This binding inhibits the kinase’s activity, leading to changes in the cell’s signaling pathways .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, survival, and growth. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to changes in cell behavior .
Result of Action
The result of the compound’s action is a disruption in the cell’s normal signaling pathways, leading to changes in cell behavior. This can result in decreased cell proliferation and survival, which can be beneficial in the treatment of diseases characterized by abnormal cell growth .
Propriétés
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(12-3-6-16-7-4-12)19-9-1-2-13(10-19)21-14-5-8-17-11-18-14/h3-8,11,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURRZBKTZZTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)
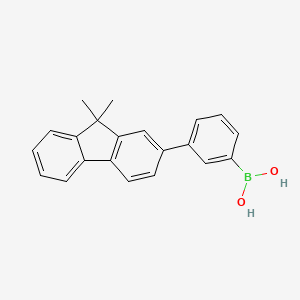
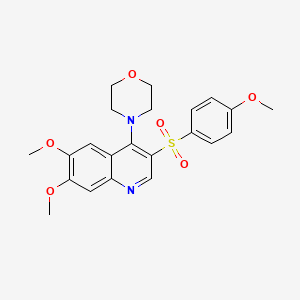
![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)
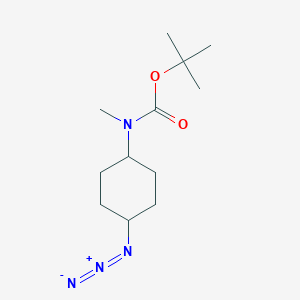
![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)


![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
